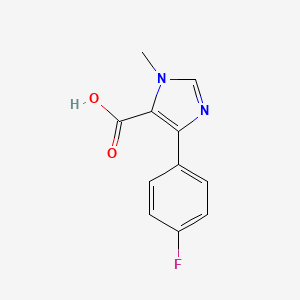

4-(4-fluorophenyl)-1-methyl-1H-imidazole-5-carboxylic acid

Description

4-(4-Fluorophenyl)-1-methyl-1H-imidazole-5-carboxylic acid is a fluorinated imidazole derivative characterized by a methyl group at the 1-position of the imidazole ring, a 4-fluorophenyl substituent at the 4-position, and a carboxylic acid group at the 5-position. The carboxylic acid group introduces polarity, affecting solubility and enabling salt formation or hydrogen bonding in pharmacological contexts. This compound is structurally analogous to intermediates in angiotensin II receptor antagonists (e.g., CV-11974 in ), highlighting its relevance in medicinal chemistry .

Properties

IUPAC Name |

5-(4-fluorophenyl)-3-methylimidazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2O2/c1-14-6-13-9(10(14)11(15)16)7-2-4-8(12)5-3-7/h2-6H,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMDQWWIVHULKPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC(=C1C(=O)O)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluorophenyl)-1-methyl-1H-imidazole-5-carboxylic acid typically involves the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of appropriate precursors such as glyoxal, formaldehyde, and ammonia or primary amines.

Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the fluorophenyl group reacts with a halogenated imidazole intermediate in the presence of a palladium catalyst.

Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide.

Industrial Production Methods

Industrial production of 4-(4-fluorophenyl)-1-methyl-1H-imidazole-5-carboxylic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

4-(4-fluorophenyl)-1-methyl-1H-imidazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

Oxidation: Imidazole N-oxides.

Reduction: Alcohols or aldehydes.

Substitution: Halogenated or nitrated derivatives of the fluorophenyl group.

Scientific Research Applications

4-(4-fluorophenyl)-1-methyl-1H-imidazole-5-carboxylic acid has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-fluorophenyl)-1-methyl-1H-imidazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The fluorophenyl group can enhance the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Positional Isomers of Carboxylic Acid Substituents

Compounds with carboxylic acid groups at different positions on the imidazole ring exhibit distinct physicochemical and pharmacological properties:

- The bromine and methoxy substituents further modulate electronic and steric profiles .

- 2-(3-Chlorophenyl)-5-methyl-1H-imidazole-4-carboxylic acid (): The 4-carboxylic acid and 3-chlorophenyl group create a planar structure, contrasting with the 5-carboxylic acid in the target compound. Chlorine’s higher electronegativity vs. fluorine may enhance dipole interactions but reduce metabolic stability .

Key Insight : Carboxylic acid position impacts molecular planarity and hydrogen-bonding capacity, critical for interactions in enzyme active sites or receptors.

Aryl Substituent Variations

Substituents on the phenyl ring significantly influence electronic and steric properties:

- 1-(4-(Trifluoromethyl)phenyl)-1H-imidazole-4-carboxylic acid hydrochloride (): The trifluoromethyl group is bulkier and more electron-withdrawing than fluorine, increasing lipophilicity and resistance to oxidative metabolism. This compound’s hydrochloride salt enhances aqueous solubility .

Key Insight : Fluorine’s balance of electronegativity and compact size optimizes binding interactions without excessive steric hindrance, making it preferable in drug design for target selectivity.

Benzimidazole vs. Imidazole Core

Benzimidazole derivatives, such as 2-(4-Hydroxyphenyl)-1H-benzimidazole-5-carboxylic acid (), feature a fused benzene ring, enhancing aromaticity and planarity. This structural rigidity improves DNA intercalation or kinase inhibition but reduces solubility compared to simpler imidazoles .

Key Insight : Imidazole derivatives (e.g., the target compound) offer greater synthetic flexibility and tunable solubility, whereas benzimidazoles are suited for targets requiring planar aromatic interactions.

Functional Group Modifications

- Ethyl 4-(4-chlorophenyl)-2-(trifluoromethyl)-1H-imidazole-5-carboxylate (): The ethyl ester acts as a prodrug, masking the carboxylic acid’s polarity to improve bioavailability. Hydrolysis in vivo releases the active acid, a strategy applicable to the target compound .

- 5-(4-Fluorophenyl)-1H-imidazol-2-amine (): Replacement of the carboxylic acid with an amine group shifts the molecule’s charge profile, favoring interactions with acidic residues in binding pockets .

Data Table: Structural and Physicochemical Comparison

| Compound Name | Carboxylic Acid Position | Aryl Substituent | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| Target Compound | 5 | 4-Fluorophenyl | 220.21 (est.) | Methyl at N1; balanced lipophilicity |

| 1-(4-Bromophenyl)-5-(3-methoxyphenyl)-... | 4 | 4-Bromo, 3-methoxyphenyl | 357.18 (est.) | Bromine enhances halogen bonding |

| 2-(3-Chlorophenyl)-5-methyl-1H-imidazole... | 4 | 3-Chlorophenyl | 240.66 | Chlorine increases metabolic stability |

| 4-Methyl-2-[4-(trifluoromethoxy)phenyl]-... | 5 | 4-Trifluoromethoxyphenyl | 301.40 | Trifluoromethoxy boosts lipophilicity |

| 2-(4-Hydroxyphenyl)-1H-benzimidazole-5-... | 5 (benzimidazole) | 4-Hydroxyphenyl | 254.24 | Fused benzene enhances planarity |

Research Findings and Pharmacological Relevance

- Angiotensin II Receptor Antagonism : Compounds like CV-11974 () demonstrate that imidazole derivatives with tetrazole or carboxylic acid groups exhibit potent receptor binding. The target compound’s fluorophenyl and methyl groups may similarly enhance selectivity for subtype 1 (AT1) receptors .

- Metabolic Stability : Fluorine’s small size and high electronegativity reduce cytochrome P450-mediated oxidation, as seen in analogs like PF-03491165 (), which retains activity in vivo .

Biological Activity

4-(4-Fluorophenyl)-1-methyl-1H-imidazole-5-carboxylic acid is a compound that has garnered attention in pharmacological research due to its potential biological activities, particularly in the context of cancer therapy and antimicrobial effects. This article delves into the biological activity of this compound, summarizing relevant studies, structure-activity relationships (SAR), and potential therapeutic applications.

- Molecular Formula : C11H10FN2O2

- Molecular Weight : 220.203 g/mol

- CAS Number : 933751-61-2

Biological Activity Overview

Research has indicated that derivatives of imidazole, including 4-(4-fluorophenyl)-1-methyl-1H-imidazole-5-carboxylic acid, exhibit a range of biological activities:

-

Anticancer Activity :

- Studies have shown that imidazole derivatives can inhibit various cancer cell lines. For example, compounds with similar structures have demonstrated significant cytotoxicity against HeLa and L363 cancer cells, with GI50 values indicating effective cell growth inhibition .

- The mechanism often involves the inhibition of key proteins involved in cell cycle regulation, such as Polo-like Kinase 1 (Plk1), which is crucial for mitosis. Inhibition of Plk1 leads to mitotic arrest and subsequent apoptosis in cancer cells .

-

Antimicrobial Properties :

- Imidazole derivatives have also been evaluated for their antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, certain compounds have shown promising results with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

- The presence of electron-withdrawing groups like fluorine enhances the antibacterial efficacy of these compounds, making them potential candidates for developing new antimicrobial agents .

Structure-Activity Relationship (SAR)

The biological activity of 4-(4-fluorophenyl)-1-methyl-1H-imidazole-5-carboxylic acid can be influenced by various structural modifications:

| Modification | Effect on Activity |

|---|---|

| Fluorine Substitution | Increases potency against cancer cell lines |

| Methyl Group | Enhances lipophilicity and cellular permeability |

| Carboxylic Acid Group | Essential for biological activity and solubility |

Case Studies

Several studies have investigated the biological activity of imidazole derivatives:

-

Study on Anticancer Activity :

A study highlighted a series of imidazole derivatives that were synthesized and tested for their ability to inhibit Plk1. The most potent compound exhibited an IC50 value in the low micromolar range, demonstrating significant potential for further development as an anticancer agent . -

Antimicrobial Testing :

Another research effort focused on evaluating the antimicrobial properties of various imidazole derivatives, including those with fluorine substitutions. Results indicated that these compounds displayed notable antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting their utility as novel antimicrobial agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.